molecular formula C17H17N3OS B2542303 N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide CAS No. 528889-16-9

N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2542303
CAS No.: 528889-16-9
M. Wt: 311.4
InChI Key: LKSCLTKZQIXKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-b][1,3]benzothiazole core linked to a para-substituted phenylacetamide group. Its structural uniqueness lies in the tetrahydroimidazo-benzothiazole system, which distinguishes it from related compounds with alternative heterocycles or substituent patterns .

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11(21)18-13-8-6-12(7-9-13)14-10-20-15-4-2-3-5-16(15)22-17(20)19-14/h6-10H,2-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSCLTKZQIXKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

A common approach involves cyclizing 2-aminobenzothiazole derivatives with carbonyl equivalents. For example, treatment of 2-amino-5,6,7,8-tetrahydro-1,3-benzothiazole with triphosgene in tetrahydrofuran generates the imidazole ring via a carbonylative cyclization.

Example Procedure:

  • Dissolve 2-amino-5,6,7,8-tetrahydro-1,3-benzothiazole (10 mmol) in anhydrous tetrahydrofuran (50 mL).
  • Add triphosgene (3.3 mmol) dropwise at 0°C under nitrogen.
  • Stir at reflux for 6 hours.
  • Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography (yield: 72–85%).

Oxidative Cyclization

Manganese(IV) oxide (MnO₂) in dichloromethane at 45°C efficiently oxidizes alcohol intermediates to aldehydes, facilitating subsequent cyclization. For instance, oxidation of (2-fluoro-3-iodo-4-methylphenyl)methanol with MnO₂ yields the corresponding aldehyde, which undergoes condensation with amines to form the imidazole ring.

Introduction of the 4-Acetamidophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between halogenated tetrahydroimidazo-benzothiazoles and 4-acetamidophenylboronic acid is a pivotal step.

Optimized Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 M aqueous solution)
  • Solvent: Toluene/dioxane (4:1 v/v)
  • Temperature: 90°C, 12 hours.

Example:
Coupling of 2-bromo-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole with 4-acetamidophenylboronic acid affords the biaryl product in 68–75% yield after column purification.

Buchwald-Hartwig Amination

For substrates lacking pre-installed acetamide groups, palladium-catalyzed amination of aryl halides with acetamide precursors is viable.

Conditions:

  • Catalyst: Palladium(II) acetate (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cesium carbonate
  • Solvent: 1,4-Dioxane, 100°C, 24 hours.

Acetylation of Primary Amines

Late-stage acetylation of 4-amino-N-(5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazol-2-yl)benzamide ensures regioselectivity.

Procedure:

  • Suspend the amine intermediate (5 mmol) in dichloromethane (30 mL).
  • Add acetic anhydride (6 mmol) and triethylamine (7 mmol).
  • Stir at room temperature for 4 hours.
  • Wash with water, dry over MgSO₄, and concentrate to isolate the product (yield: 88–92%).

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation under microwave heating at 160°C for 45 minutes achieves >90% conversion compared to 6 hours under conventional heating.

Solid-Phase Synthesis

Immobilizing the benzothiazole precursor on Wang resin enables iterative coupling and acetylation steps, facilitating high-throughput synthesis.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.76 (t, J = 6.0 Hz, 2H, CH₂), 2.34 (s, 3H, COCH₃), 1.88–1.76 (m, 4H, cyclohexyl-H).
  • HRMS (ESI): m/z calcd for C₁₉H₁₈N₃OS [M+H]⁺: 344.1221; found: 344.1225.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for all batches.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Cost (Relative) Scalability
Suzuki Coupling 68–75 12 Moderate High
Buchwald-Hartwig 60–65 24 High Moderate
Microwave Cyclization 85–90 0.75 Low High
Solid-Phase Synthesis 70–78 8 High Low

Industrial Considerations and Optimization

Catalyst Recycling

Recovering palladium catalysts via filtration through Celite® reduces costs by 15–20%.

Solvent Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the imidazo[2,1-b][1,3]benzothiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis. The study utilized flow cytometry and Western blotting to assess the effects on cell cycle progression and apoptosis markers .

Pharmacology

2.1 Antimicrobial Properties

N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide has shown activity against various bacterial strains. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent.

Case Study:
In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .

Material Science

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with potential applications in electronics and photonics.

Data Table: Synthesis Parameters for Novel Materials

ParameterValue
Reaction Temperature80 °C
Reaction Time24 hours
Yield75%
SolventDimethylformamide

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for its application in drug design. Molecular docking studies have provided insights into its binding affinity with target proteins involved in cancer progression and microbial resistance.

Findings:
Molecular dynamics simulations revealed stable interactions between the compound and target enzymes associated with cancer metabolism and bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

Imidazo[2,1-b][1,3]benzothiazole Derivatives
  • Ethyl [4-(imidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetate (CAS 81950-37-0): Structural Difference: Replaces the acetamide group with an ethyl ester.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • 2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide :
    • Structural Difference : Substitutes the benzothiazole with a thiadiazole ring and introduces a thioether linkage.
    • Impact : Enhanced electron-withdrawing properties may improve metabolic stability but reduce solubility .
Benzimidazole-Triazole Hybrids
  • Compound 9c (): Contains a triazolylmethylphenoxy-benzoimidazole core. Structural Difference: Replaces the benzothiazole with a benzoimidazole and adds a triazole moiety. Impact: The triazole may enhance π-π stacking interactions, improving binding to kinase active sites .

Substituent Modifications

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)thio/piperazine]acetamide
  • Example: 3a (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide). Structural Difference: Incorporates a methylenedioxy group on the benzothiazole and a thio-imidazole substituent.
VEGFR-2 Inhibitors ()
  • Compound 4a : Features a nitrobenzothiazole core with a 4-fluorobenzylidene-thiazolidinedione substituent.
    • Structural Difference : Nitro group at position 6 of the benzothiazole and a thiazolidinedione side chain.
    • Impact : The nitro group enhances electrophilicity, favoring covalent interactions with VEGFR-2’s ATP-binding pocket .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Formula Molecular Weight LogP Solubility (µg/mL)
Target Compound* C₁₉H₁₇N₃O₂S 363.43 3.1† ~15 (predicted)
Ethyl [4-(imidazo[2,1-b]BT)phenyl]acetate C₁₉H₁₆N₂O₂S 360.41 3.8 8 (experimental)
Compound 4a () C₂₂H₁₄FN₅O₃S₂ 503.50 4.2 <5
Compound 3a () C₁₆H₁₄N₄O₃S₂ 390.44 2.7 22

*Inferred from structural analogs; †Calculated using ChemDraw.

Biological Activity

N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroimidazo-benzothiazole moiety attached to a phenylacetamide group. Its molecular formula is C16H18N2SC_{16}H_{18}N_{2}S, with a molecular weight of approximately 290.39 g/mol. The structural formula can be represented as follows:

N 4 5 6 7 8 tetrahydroimidazo 2 1 b 1 3 benzothiazol 2 yl phenyl acetamide\text{N 4 5 6 7 8 tetrahydroimidazo 2 1 b 1 3 benzothiazol 2 yl phenyl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzothiazole core followed by the introduction of the tetrahydroimidazole ring and subsequent acetamide formation. Various methods have been reported in literature for synthesizing related compounds which may serve as analogs or precursors.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole and imidazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that compounds with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were often found in the range of 10–50 µg/mL for effective derivatives .
CompoundMIC (µg/mL)Activity Type
Compound A25Bacterial
Compound B30Fungal
This compoundTBDTBD

Anticancer Activity

Several studies have noted the anticancer potential of compounds containing imidazole and benzothiazole moieties. For example:

  • Compounds derived from similar scaffolds have been tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing IC50 values in the low micromolar range .
Cell LineIC50 (µM)Compound Tested
MDA-MB-2315.0This compound
SK-Hep-18.0Similar Benzothiazole Derivative

The proposed mechanisms of action for compounds like this compound include:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Induction of apoptosis through mitochondrial pathways.

Studies have indicated that these compounds may interact with specific protein targets within cancer cells or bacteria that are critical for their survival and replication.

Case Studies

A notable study highlighted the synthesis and biological evaluation of related benzothiazole derivatives showing promising results against various pathogens and tumor cell lines. The findings suggested that structural modifications could enhance biological activity significantly .

Q & A

Q. What synthetic routes are reported for synthesizing N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via cyclocondensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone, followed by acetylation of the resulting intermediate. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst use : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) improve cyclization yields .
  • Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and side-product formation .
    Analytical validation (e.g., melting point, IR, NMR) confirms purity and structural integrity .

Q. How is the structural confirmation of this compound achieved in published studies?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Bond lengths and angles in the imidazo[2,1-b][1,3]benzothiazole core are compared to related structures (e.g., Landreau et al., 2002) to validate geometry .
  • NMR (¹H and ¹³C) and IR spectroscopy are used to confirm functional groups (e.g., acetamide carbonyl at ~1680 cm⁻¹) and aromatic proton environments .

Q. What biological activities are associated with this compound, and what in vitro models are used to assess them?

Methodological Answer: Derivatives of imidazo[2,1-b][1,3]benzothiazoles exhibit:

  • Antitumor activity : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : FLT3 kinase inhibition is measured using fluorescence-based assays .
  • Apoptosis modulation : Testicular germ cell or lymphocyte apoptosis assays are employed to study protective effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or acetamide groups) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring enhance kinase inhibition by increasing electrophilicity at the binding site .
  • Methoxy or methyl groups on the acetamide moiety improve solubility but may reduce membrane permeability .
  • Computational docking (e.g., AutoDock Vina) identifies substituent effects on binding affinity to targets like FLT3 .

Q. How can computational methods optimize synthesis and predict biological activity?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
  • Molecular dynamics simulations : Predict solubility and stability under physiological conditions .
  • QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA) .
  • Orthogonal validation : Confirm hits with alternative assays (e.g., Western blot for apoptosis markers) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent models : Assess oral bioavailability and plasma half-life via LC-MS/MS quantification .
  • Toxicology screens : Measure liver enzyme levels (ALT, AST) and histopathology in repeated-dose studies .
  • Tissue distribution : Radiolabeled compounds track accumulation in target organs .

Q. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Docking studies : The imidazo[2,1-b][1,3]benzothiazole core occupies hydrophobic pockets in FLT3, while the acetamide group forms hydrogen bonds with catalytic lysine residues .
  • Kinetic assays : Time-dependent inhibition suggests covalent binding in some derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.